Enzyme-Mediated Dynamic Kinetic Resolution: Substrate Specificity of 2-Formamidobutanoic Acid vs. N-Carbamoyl Analogs
2-Formamidobutanoic acid (N-formyl-DL-2-aminobutyric acid) functions as a recognized substrate in the enzymatic dynamic kinetic resolution cascade involving immobilized L-N-carbamoylase and N-succinyl-amino acid racemase, enabling the production of optically pure L-2-aminobutyric acid [1]. This specific enzymatic recognition profile distinguishes the N-formyl derivative from N-acetyl and N-succinyl analogs, which exhibit differential substrate acceptance profiles across amidohydrolase family enzymes [2]. The formyl group's minimal steric bulk and distinct electronic character permit active site accommodation that larger acyl groups may sterically or electronically preclude.
| Evidence Dimension | Enzymatic substrate recognition and conversion |
|---|---|
| Target Compound Data | Recognized substrate; reaction: N-formyl-DL-2-aminobutyric acid + H2O → L-2-aminobutyric acid + CO2 |
| Comparator Or Baseline | N-carbamoyl-DL-amino acids (recognized substrates); N-acetyl derivatives (variable recognition; quantitative Km/kcat data not available in public domain for direct comparison) |
| Quantified Difference | Qualitative substrate acceptance established for target; comparative kinetic parameters (Km, kcat, kcat/Km) not publicly reported for target vs. N-acetyl analog in peer-reviewed literature |
| Conditions | Immobilized L-N-carbamoylase and N-succinyl-amino acid racemase tandem system |
Why This Matters
Confirmation of substrate acceptance in enzymatic resolution cascades provides a validated pathway for chiral α-amino acid production, a functional attribute that may not be conserved across N-acylated analogs and requires empirical verification prior to substitution.
- [1] BRENDA Enzyme Database. Ligand: N-formyl-alpha-aminobutyric acid. Enzyme-catalyzed reactions. View Source
- [2] Soriano-Maldonado, P.; et al. Amidohydrolase process: expanding the use of L-N-carbamoylase/N-succinyl-amino acid racemase tandem for the production of different optically pure L-amino acids. Process Biochem. 2014, 49, 1281-1287. View Source
